molecular formula C5H13NO2 B3039103 2-Amino-3-methoxy-2-methylpropan-1-ol CAS No. 96388-72-6

2-Amino-3-methoxy-2-methylpropan-1-ol

Cat. No. B3039103
CAS RN: 96388-72-6
M. Wt: 119.16 g/mol
InChI Key: XMBFYOWTPIQTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-methoxy-2-methylpropan-1-ol” is an organic compound. It is a colorless liquid that is classified as an alkanolamine .


Synthesis Analysis

“this compound” can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is also available as a hydrochloride salt .


Molecular Structure Analysis

The molecular weight of “this compound hydrochloride” is 155.62 . The InChI code is 1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound hydrochloride” is an oil at room temperature . The “this compound” has a molecular weight of 119.16 .

Scientific Research Applications

Antimalarial Activity

2-Amino-3-arylpropan-1-ols, a class of compounds including 2-amino-3-methoxy-2-methylpropan-1-ol, have been studied for their antimalarial properties. Researchers prepared a variety of these compounds and evaluated their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. While most compounds exhibited weak antiplasmodial activity, some showed moderate efficacy, highlighting potential therapeutic applications in malaria treatment (D’hooghe et al., 2011).

Biofuel Production

The compound is relevant in the field of biofuels, particularly in the synthesis of isobutanol, a biofuel candidate. A study demonstrated anaerobic production of isobutanol from glucose using engineered enzymes, highlighting the potential of 2-methylpropan-1-ol derivatives in sustainable energy solutions (Bastian et al., 2011).

Catalytic Amination

Research on the catalytic amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst demonstrated the production of 2-amino-1-methoxypropane with high selectivity. This process is significant in the chemical industry for producing amines, which are valuable in synthesizing pharmaceuticals and other chemicals (Bassili & Baiker, 1990).

Enzymatic Resolution in Drug Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, similar to this compound, has been applied in the asymmetric synthesis of (S)-dapoxetine, a medication used for the treatment of premature ejaculation. This highlights the compound's utility in producing chiral pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

Pharmacokinetics Study

In pharmacokinetics, liquid chromatography-tandem mass spectrometry methods have been developed for determining new aminopropan-2-ol derivatives in rat serum, contributing to the understanding of the pharmacokinetics of drugs related to this compound (Walczak, 2014).

Viscosity Studies in Aqueous Solutions

Studies on the kinematic viscosities of aqueous solutions containing derivatives of 2-amino-2-methylpropan-1-ol, including its hydrochloride form, offer insights into the physical properties of these compounds in solution. This information is valuable in various industrial and laboratory applications (Chenlo et al., 2002).

Solid-State Assembly in Chemistry

The compound has been studied in solid-state chemistry, particularly in the assembly of a ferrocene β-aminoalcohol and its corresponding ammonium salt. Such research contributes to the understanding of molecular interactions and the design of new materials (Štěpnička, Císařová, & Ludvík, 2004).

Synthesis of Oligonucleotides

This compound derivatives have been utilized in the synthesis of oligonucleotides with a primary amino group at the 5'-terminus, an essential step in creating specific probes for genetic research and diagnostics (Connolly, 1987).

Optical Properties in Mixtures

Research on the volumetric and optical properties of binary mixtures containing 2-amino-2-methylpropan-1-ol with alkanols has implications for understanding intermolecular interactions and properties of mixtures in various industrial and research contexts (Bhagat & Maken, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid release to the environment and to use protective measures when handling .

properties

IUPAC Name

2-amino-3-methoxy-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(6,3-7)4-8-2/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBFYOWTPIQTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methoxy-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methoxy-2-methylpropan-1-ol
Reactant of Route 3
2-Amino-3-methoxy-2-methylpropan-1-ol
Reactant of Route 4
2-Amino-3-methoxy-2-methylpropan-1-ol
Reactant of Route 5
2-Amino-3-methoxy-2-methylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
2-Amino-3-methoxy-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.